molecular formula C16H21F3N4O B6971070 2-cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-4-carboxamide

2-cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-4-carboxamide

Cat. No.: B6971070
M. Wt: 342.36 g/mol
InChI Key: KLRALZIQIYXZJB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a trifluoroethyl group, and a piperidinylmethyl group attached to a pyrimidine ring

Properties

IUPAC Name

2-cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N4O/c17-16(18,19)10-23-7-4-11(5-8-23)9-21-15(24)13-3-6-20-14(22-13)12-1-2-12/h3,6,11-12H,1-2,4-5,7-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRALZIQIYXZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=CC(=N2)C(=O)NCC3CCN(CC3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrimidine core One common approach is the reaction of cyclopropylamine with a suitable pyrimidine derivative under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and specific reaction conditions are optimized to ensure high yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly for treating diseases that involve the modulation of specific molecular pathways.

  • Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the derivative and the biological system .

Comparison with Similar Compounds

  • 2-Cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-5-carboxamide

  • 2-Cyclopropyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrimidine-6-carboxamide

Uniqueness: This compound is unique due to its specific arrangement of functional groups, which can lead to distinct biological activities and chemical properties compared to similar compounds. Its trifluoroethyl group, in particular, contributes to its stability and reactivity.

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